molecular formula C9H13Cl2N3 B6265070 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride CAS No. 102872-04-8

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6265070
CAS No.: 102872-04-8
M. Wt: 234.12 g/mol
InChI Key: DXYFBPQHMZIOEI-UHFFFAOYSA-N
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Description

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride typically involves the formation of the indazole ring followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core. This is followed by the alkylation of the indazole with bromoethane to introduce the ethan-1-amine group. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and pharmacology .

Properties

CAS No.

102872-04-8

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-(2H-indazol-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H

InChI Key

DXYFBPQHMZIOEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN.Cl.Cl

Purity

95

Origin of Product

United States

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